molecular formula C11H23N3O B7930163 (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide

Cat. No.: B7930163
M. Wt: 213.32 g/mol
InChI Key: OYKGTFMXHDQVLW-RGURZIINSA-N
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Description

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide (CAS: 1290227-23-4) is a chiral small-molecule scaffold with the molecular formula C₉H₁₉N₃O and a molecular weight of 185.27 g/mol. It features a propionamide backbone substituted with an ethyl group and a 1-methyl-pyrrolidin-3-ylmethyl group on the amide nitrogen.

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)8-10-5-6-13(3)7-10/h9-10H,4-8,12H2,1-3H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKGTFMXHDQVLW-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(C1)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Activated Intermediates

A primary route involves coupling (S)-2-aminopropionic acid derivatives with N-ethyl-(1-methyl-pyrrolidin-3-ylmethyl)amine. The carboxylic acid is typically activated using agents such as thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which reacts with the secondary amine under inert conditions. For instance, in a protocol adapted from cyclopropane carboxamide synthesis, thionyl chloride converts the acid to its reactive chloride, followed by amidation with the pyrrolidine-containing amine in toluene at 15–25°C. Yields for analogous reactions range from 75–85%, with purity dependent on subsequent crystallization steps.

Chiral integrity is preserved by using enantiomerically pure (S)-2-aminopropionic acid, avoiding racemization through controlled reaction temperatures (<30°C) and short reaction times. Post-coupling deprotection (if applicable) employs acidic or basic conditions, though the target molecule typically requires no protection due to the stability of its primary amine under amidation conditions.

Reductive Amination of Ketone Precursors

An alternative approach employs reductive amination to construct the secondary amine linkage. This method condenses a ketone derivative (e.g., 2-oxo-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide) with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction proceeds in methanol or ethanol at pH 4–6, with yields of 60–70% reported for structurally similar compounds. However, this route risks over-reduction or imine byproduct formation, necessitating careful stoichiometric control.

Electrochemical Synthesis of Pyrrolidine Intermediates

The pyrrolidine moiety can be synthesized via electrochemical reduction, as demonstrated in the preparation of 2-aminomethyl-1-ethylpyrrolidine. In a divided cell with a copper cathode and lead anode, 1-ethyl-2-nitromethylene pyrrolidine undergoes cathodic reduction in a methanol/sodium carbonate electrolyte. This method achieves 90% yield by reducing the nitro group to an amine without requiring high-pressure hydrogenation. Adapting this to the target compound would involve synthesizing a nitro precursor, followed by electrochemical reduction to install the aminomethyl group at the pyrrolidine’s 3-position.

Asymmetric Catalysis for Stereochemical Control

Asymmetric hydrogenation or enzymatic resolution ensures the (S)-configuration at the amino center. For example, a rhodium-catalyzed hydrogenation of an α,β-unsaturated ester precursor (e.g., (Z)-2-acetamidoacrylic acid) with chiral ligands like (R)-BINAP achieves enantiomeric excess (ee) >98%. Subsequent hydrolysis and coupling with the pyrrolidine-amine derivative completes the synthesis. Enzymatic methods using lipases or acylases for kinetic resolution of racemic mixtures offer another pathway, though with lower throughput.

Reaction Optimization and Process Intensification

Solvent and Temperature Effects

Solvent selection critically impacts reaction efficiency. Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance amidation rates but complicate purification due to high boiling points. Toluene, used in the AlCl₃-mediated Friedel-Crafts-type amidation, balances reactivity and ease of removal. Temperature optimization (15–25°C) prevents epimerization and byproduct formation, as observed in the electrochemical synthesis where exceeding 25°C led to reduced Faradaic efficiency.

Catalytic Systems

Lewis acids like AlCl₃ facilitate amide bond formation by activating carbonyl groups, as demonstrated in one-pot syntheses of cyclopropane carboxamides. Transition metal catalysts (e.g., Pd/C, Rh) enable selective reductions but require rigorous metal removal to meet pharmaceutical purity standards.

Comparative Analysis of Synthetic Methods

Method Yield ee (%) Key Advantages Limitations
Amide Coupling75–85%>99High stereochemical fidelityMulti-step purification required
Reductive Amination60–70%85–90SimplicityByproduct formation
Electrochemical Synthesis85–90%N/AGreen chemistry, no reducing agentsSpecialized equipment needed
Asymmetric Hydrogenation80–90%>98High enantioselectivityCostly catalysts

Industrial-Scale Considerations

Scale-up challenges include managing exothermic reactions during amide coupling and ensuring consistent stereochemical outcomes. Continuous flow systems mitigate heat transfer issues, while immobilized enzymes or catalysts enhance reusability. Regulatory compliance demands rigorous impurity profiling, particularly for residual metals or solvents .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is being investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition and protein interactions. Notably, studies have indicated that this compound may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and neuroprotection .

Case Study: GSK-3β Inhibition

Research has shown that inhibiting GSK-3β can lead to neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. This highlights the compound's potential as a therapeutic agent in neurology.

Organic Synthesis

The compound serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique combination of functional groups allows for diverse reactions, making it an attractive candidate for further research in organic synthesis.

Synthetic Routes

The synthesis typically involves:

  • Protecting the amino group of (S)-2-amino-propionic acid.
  • Activating the carboxyl group using coupling reagents like DCC.
  • Reacting with 1-methyl-pyrrolidine to form the amide bond.
  • Deprotection to yield the final product.

Research into the biological activity of this compound has revealed its potential role in enzyme inhibition and modulation of protein interactions. The compound's structure suggests it may interact with specific molecular targets, influencing their activity through binding interactions facilitated by the pyrrolidine ring and amino group .

Potential Applications

The compound is being explored for:

  • Enzyme Inhibition : Targeting specific enzymes to modulate their activity.
  • Therapeutic Development : Investigating its role in drug design for various diseases.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of the Target Compound

  • Amide nitrogen substituents : Ethyl and 1-methyl-pyrrolidin-3-ylmethyl groups.
  • Chiral center : The (S)-configuration at the α-carbon of the propionamide backbone.

Comparison with Selected Analogs

Table 1: Structural and Functional Comparison of Propionamide/Acetamide Derivatives
Compound Name Molecular Formula Substituents on Amide N Key Features Reported Biological Activity References
Target Compound C₉H₁₉N₃O Ethyl, 1-methyl-pyrrolidin-3-ylmethyl Chiral pyrrolidine ring; compact scaffold Not explicitly reported
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide C₅H₇N₃OS 5-methyl-[1,3,4]thiadiazol-2-yl Thiadiazole heterocycle; electron-deficient ring Anticancer (hepatocarcinoma, leukemia)
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide C₁₃H₁₇N₃O 3-cyano-benzyl, ethyl Aromatic benzyl group with polar cyano substituent Not explicitly reported
(2S)-2-amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide C₁₁H₁₅N₃O₃ 3-nitro-benzyl, methyl Nitro group (electron-withdrawing); aromatic interactions Not explicitly reported
DPP-IV inhibitor (N-[1-(3-Amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-ylmethyl]-propionamide) C₁₈H₂₅N₃O₃ 4-hydroxy-pyrrolidin, phenyl-butyryl Hydroxyl group for H-bonding; phenyl group for hydrophobic interactions DPP-IV inhibition (Type 2 diabetes)
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide C₁₂H₂₄N₃O Isopropyl, 1-methyl-piperidin-3-ylmethyl Six-membered piperidine ring (vs. pyrrolidine); increased steric bulk Not explicitly reported

Analysis of Structural Modifications and Implications

Pyrrolidine vs. Piperidine Rings: The target compound’s pyrrolidine ring (5-membered) offers distinct conformational constraints compared to piperidine (6-membered) in analogs like 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide. Smaller rings may enhance binding to compact enzyme active sites, while larger rings improve lipophilicity .

Aromatic vs. Aliphatic Substituents: Derivatives such as (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide introduce aromaticity and polarity (via the cyano group), which could enhance π-π stacking or solubility. In contrast, the target compound’s aliphatic pyrrolidine may favor interactions with hydrophobic pockets .

Biological Activity Trends :

  • The N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide analog demonstrates significant anticancer activity, highlighting how heterocyclic substituents can drive therapeutic efficacy. The target compound’s lack of such groups suggests divergent applications, possibly in neurological or metabolic disorders .

Biological Activity

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide, also known as a pyrrolidine derivative, has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure:

  • Molecular Formula: C11_{11}H23_{23}N3_3O
  • Molecular Weight: 213.32 g/mol
  • IUPAC Name: (2S)-2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]propanamide

The synthesis of this compound typically involves coupling reactions between (S)-2-amino-propionic acid and 1-methyl-pyrrolidine, utilizing reagents such as dicyclohexylcarbodiimide (DCC) for amide bond formation. The process includes protection of the amino group, activation of the carboxyl group, amidation, and subsequent deprotection to yield the final product .

The biological activity of this compound is largely attributed to its structural features, particularly the pyrrolidine ring and the propionamide group. These components enable interaction with various biological targets, including enzymes and receptors. The specific binding affinity and selectivity are influenced by the compound’s stereochemistry and functional groups .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, suggesting that this compound may exhibit similar effects. For instance, related compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays indicated minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 150 µg/mL against various bacterial strains, including Bacillus subtilis and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundMIC (µg/mL)Target Bacteria
Compound A (related pyrrolidine)75Bacillus subtilis
Compound B (related pyrrolidine)125E. coli
This compoundTBDTBD

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit key enzymes involved in bacterial cell wall synthesis. The mechanism likely involves competitive inhibition where the compound mimics natural substrates or interacts with enzyme active sites .

Case Studies

A study examining various pyrrolidine derivatives for their biological activities found that certain modifications in their structure led to enhanced antimicrobial properties. For example, the introduction of halogen substituents significantly increased the antibacterial efficacy of some derivatives .

Another investigation focused on the potential of these compounds as therapeutic agents against viral infections. It was noted that similar pyrrolidine compounds demonstrated promising antiviral activity against respiratory syncytial virus (RSV), indicating that this compound could be explored further in this context .

Applications in Medicine and Industry

Given its bioactive properties, this compound holds potential for:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting bacterial infections or enzyme modulation.
  • Chemical Research: Serving as a chiral building block in organic synthesis for complex molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Amine alkylation : Reacting a pyrrolidine derivative (e.g., 1-methyl-pyrrolidin-3-ylmethanol) with ethylamine under reductive amination conditions to form the tertiary amine backbone.
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the amino acid moiety (e.g., (S)-2-aminopropionic acid) to the tertiary amine intermediate.
  • Chirality control : Employing chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration at the stereogenic center .
    • Key Considerations : Optimize reaction solvents (e.g., DMF or THF) and temperatures to minimize racemization. Confirm enantiomeric purity via chiral HPLC or polarimetry.

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : Assign peaks for the pyrrolidine methyl group (~2.1–2.3 ppm), ethyl protons (~1.1–1.3 ppm), and amide NH (~6.5–7.0 ppm). 2D experiments (COSY, HSQC) aid in connectivity mapping.
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, with expected [M+H]+ ion matching the theoretical mass.

Advanced Research Questions

Q. What biological targets or mechanisms are plausible for this compound based on structural analogs?

  • Methodological Answer :

  • Hypothesis Generation : Compare with propionamide derivatives modulating opioid receptors (e.g., μ/δ receptors in ) or CB2 receptors (e.g., ). The pyrrolidine and ethyl groups may enhance blood-brain barrier penetration, suggesting neuropharmacological potential .
  • In vitro assays : Screen against receptor panels (e.g., radioligand binding assays for GPCRs) or cancer cell lines (e.g., hepatocarcinoma, leukemia) using protocols similar to those in .
    • Data Interpretation : Correlate substituent effects (e.g., pyrrolidine methylation) with activity trends using dose-response curves (IC50/EC50 values).

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :

  • Scaffold modification : Introduce substituents at the pyrrolidine nitrogen (e.g., bulkier alkyl groups) or the amide carbonyl (e.g., fluorination) to assess steric/electronic effects.
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with target receptors. Validate with mutagenesis studies .
  • Example from : Replace the pyrrolidine with piperidine or morpholine rings to test conformational flexibility impacts on receptor binding .

Q. How should researchers address contradictions in experimental data (e.g., divergent bioactivity across studies)?

  • Methodological Answer :

  • Root-cause analysis : Check for batch-to-batch variability (e.g., enantiomeric purity via chiral HPLC) or assay conditions (e.g., cell line specificity, serum interference) .
  • Multi-method validation : Cross-verify bioactivity using orthogonal assays (e.g., functional cAMP assays alongside binding studies).
  • Iterative refinement : Apply ’s qualitative research principles, such as triangulating data from crystallography, spectroscopy, and biological replicates to resolve inconsistencies .

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